![molecular formula C20H30N2O5 B12942513 N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-ILE-LEU-OH: , also known as N-CBZ-Ile-Ieu, is a dipeptide compound composed of isoleucine and leucine. It is often used in biochemical research to study enzyme kinetics and protein interactions. The compound is characterized by its protective carbobenzoxy (CBZ) group, which makes it a valuable substrate for various enzymatic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Z-ILE-LEU-OH can be synthesized through several methods. One common approach involves the reaction of N-CBZ-L-isoleucine with L-leucine methyl ester in the presence of chloroform, chloroformic acid ethyl ester, and triethylamine. The reaction product is then treated with aqueous sodium hydroxide in ethanol .
Industrial Production Methods: : Industrial production of Z-ILE-LEU-OH typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solid-phase peptide synthesis (SPPS) is also employed for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: : Z-ILE-LEU-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: : Z-ILE-LEU-OH is used to study enzyme kinetics and protein interactions. It serves as a substrate for carboxypeptidase enzymes, allowing researchers to analyze enzyme activity and specificity .
Biology: : In biological research, Z-ILE-LEU-OH is utilized to investigate protein-protein interactions and peptide binding. It helps in understanding the mechanisms of various biological processes .
Medicine: It is used to design peptide-based drugs and study their interactions with biological targets .
Industry: : Z-ILE-LEU-OH is employed in the production of peptide-based products and as a research tool in industrial laboratories .
Mecanismo De Acción
Z-ILE-LEU-OH exerts its effects by interacting with specific enzymes and proteins. The compound’s CBZ group protects the dipeptide, allowing it to bind to enzyme active sites without undergoing immediate degradation. This interaction facilitates the study of enzyme kinetics and protein binding mechanisms .
Molecular Targets and Pathways: : The primary molecular targets of Z-ILE-LEU-OH are carboxypeptidase enzymes. The compound binds to the enzyme’s active site, enabling researchers to analyze enzyme activity and specificity. The pathways involved include peptide hydrolysis and protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
Z-Leu-Ile-OH: Another dipeptide with similar protective groups and applications.
Z-Leu-Phe-Gln-H: A tripeptide used in antiviral research.
L-Valine-L-Isoleucine: A compound used in chiral studies and crystallography.
Uniqueness: : Z-ILE-LEU-OH is unique due to its specific combination of isoleucine and leucine, making it a valuable tool for studying enzyme kinetics and protein interactions. Its protective CBZ group also distinguishes it from other dipeptides, allowing for more controlled and precise biochemical studies .
Propiedades
Fórmula molecular |
C20H30N2O5 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(18(23)21-16(19(24)25)11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t14-,16-,17-/m0/s1 |
Clave InChI |
BSRAGXJNZJMFMY-XIRDDKMYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


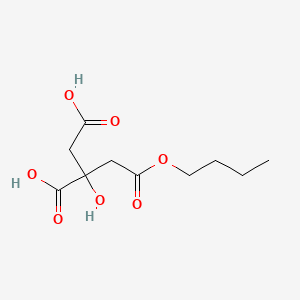
![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
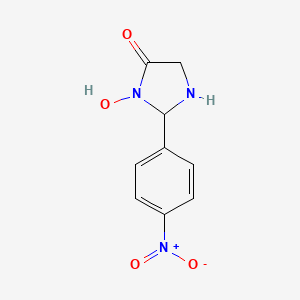

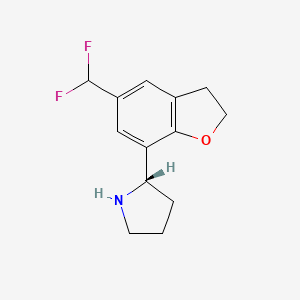
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
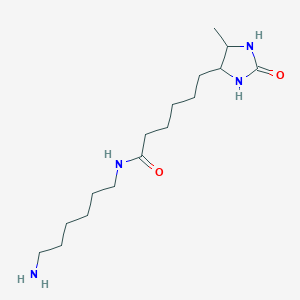
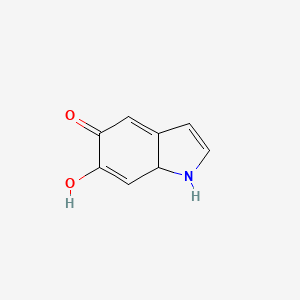
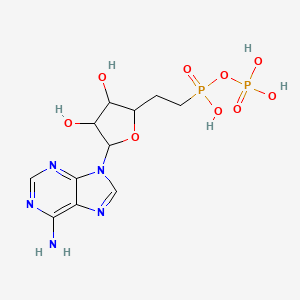
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
